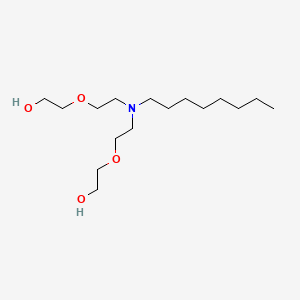
4,4'-(Ethene-1,2-diyl)bis(N,N-diethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) is an organic compound known for its unique structural properties and applications in various scientific fields. It is a fluorescent molecule that has been studied for its potential in cellular imaging and other research applications .
準備方法
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) typically involves a multi-step process. One common method includes the condensation reaction of N,N-diethylaniline with an appropriate aldehyde or ketone under acidic conditions. The reaction is often catalyzed by p-toluenesulfonic acid, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
科学的研究の応用
4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a diagnostic tool.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) involves its interaction with cellular components. The compound’s fluorescence is influenced by the protonation of its tertiary amine groups, which can be modulated by the pH of the environment. This property allows it to be used as a pH-sensitive probe in biological systems .
類似化合物との比較
4,4’-(Ethene-1,2-diyl)bis(N,N-diethylaniline) can be compared with similar compounds such as:
4,4’-[(E)-1,2-Ethenediyl]bis(N,N-diphenylaniline): This compound has similar structural features but different substituents, leading to variations in its chemical and physical properties.
4,4’-[(E)-1,2-Ethenediyl]bis(2-methoxyphenol): Another structurally related compound with methoxy groups, which affects its reactivity and applications.
Benzenamine, 4,4’-(1,2-ethanediyl)bis-: This compound has an ethane linkage instead of an ethene linkage, resulting in different chemical behavior.
特性
CAS番号 |
72057-75-1 |
|---|---|
分子式 |
C22H30N2 |
分子量 |
322.5 g/mol |
IUPAC名 |
4-[2-[4-(diethylamino)phenyl]ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C22H30N2/c1-5-23(6-2)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)24(7-3)8-4/h9-18H,5-8H2,1-4H3 |
InChIキー |
POAWPDHREAUWOY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


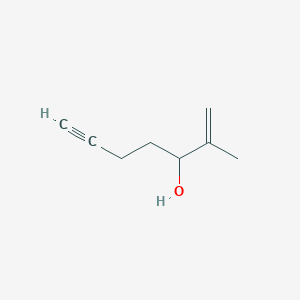
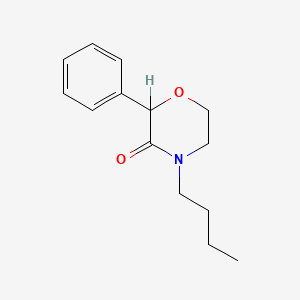
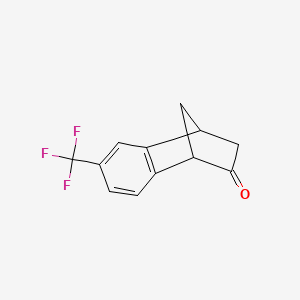
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)


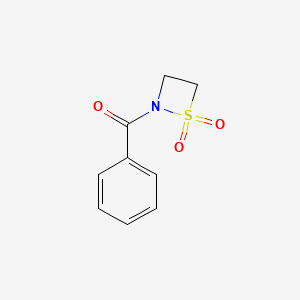

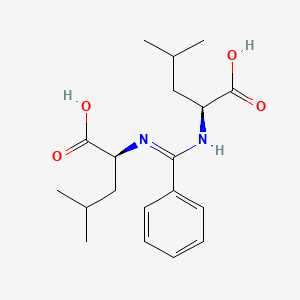
diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
